molecular formula C4H6S B3057168 3-Butyne-1-thiol CAS No. 77213-87-7

3-Butyne-1-thiol

Cat. No.: B3057168
CAS No.: 77213-87-7
M. Wt: 86.16 g/mol
InChI Key: BCBDIPGKPAERPG-UHFFFAOYSA-N
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Description

3-Butyne-1-thiol is an organic compound with the molecular formula C₄H₆S. It is a member of the thiol family, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is known for its distinctive and often unpleasant odor, which is typical of many thiols. The structure of this compound includes a triple bond between the second and third carbon atoms, making it an alkyne-thiol hybrid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyne-1-thiol can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the hydrolysis step .

Industrial Production Methods: On an industrial scale, this compound can be produced by the addition of hydrogen sulfide to 1-butyne under controlled conditions. This process often requires the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Butyne-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine (I₂) or bromine (Br₂) in an aqueous or organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Thioethers (R-S-R’).

Mechanism of Action

The mechanism of action of 3-Butyne-1-thiol involves its ability to form strong bonds with metals and other electrophiles due to the nucleophilicity of the sulfhydryl group. This property allows it to participate in various biochemical pathways, including the formation of metal-thiol complexes and the modulation of enzyme activity through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Uniqueness: 3-Butyne-1-thiol is unique due to the presence of both a thiol group and a triple bond, which imparts distinct chemical properties and reactivity compared to other thiols. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

but-3-yne-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBDIPGKPAERPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504063
Record name But-3-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77213-87-7
Record name But-3-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butyne-1-thiol
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3-Butyne-1-thiol
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3-Butyne-1-thiol
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3-Butyne-1-thiol
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3-Butyne-1-thiol
Reactant of Route 6
3-Butyne-1-thiol

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